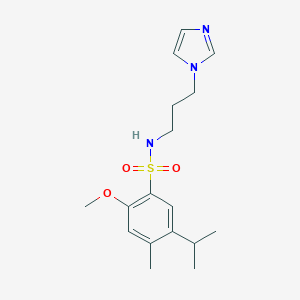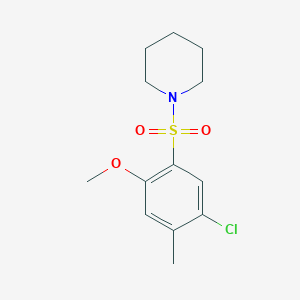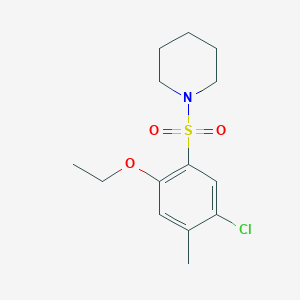![molecular formula C22H22N2O4S B351910 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline CAS No. 873587-64-5](/img/structure/B351910.png)
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline is a synthetic organic compound that belongs to the class of imidazolines This compound is characterized by the presence of a sulfonyl group attached to a dimethoxyphenyl ring and a naphthylmethyl group attached to the imidazoline ring
Métodos De Preparación
The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazoline ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the naphthylmethyl group: This step often involves a nucleophilic substitution reaction where the imidazoline ring is reacted with a naphthylmethyl halide.
Introduction of the sulfonyl group: This is usually done by reacting the dimethoxyphenyl precursor with a sulfonyl chloride in the presence of a base to form the sulfonyl derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazoline ring may interact with receptors or ion channels, modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline can be compared with other sulfonyl imidazolines and naphthyl derivatives. Similar compounds include:
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(phenylmethyl)-2-imidazoline: This compound has a phenylmethyl group instead of a naphthylmethyl group, which may affect its chemical reactivity and biological activity.
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-pyrrolidine: This compound has a pyrrolidine ring instead of an imidazoline ring, which may influence its interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-27-18-10-11-20(28-2)21(15-18)29(25,26)24-13-12-23-22(24)14-17-8-5-7-16-6-3-4-9-19(16)17/h3-11,15H,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGGDTSVUPQANX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
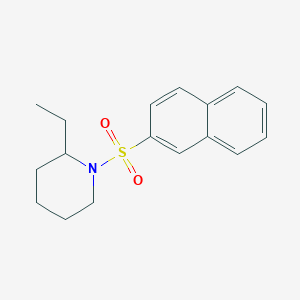
![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)

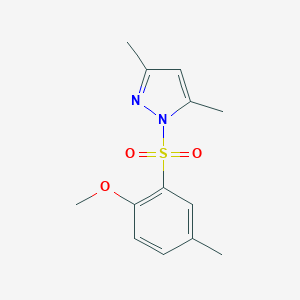
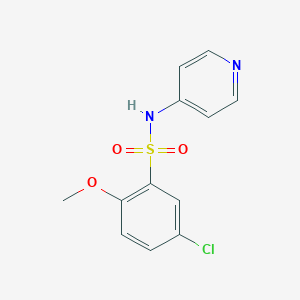
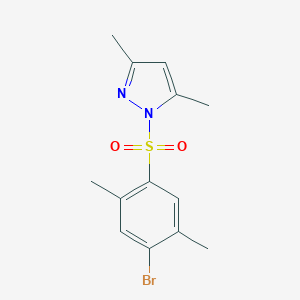
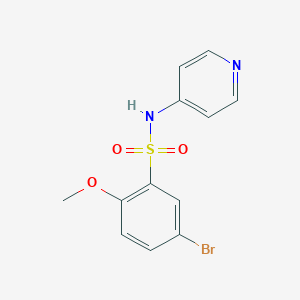
![1-(2,6-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B351861.png)
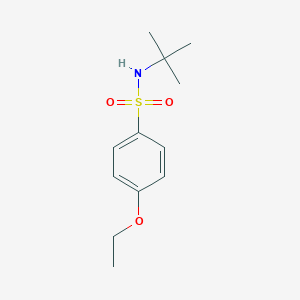
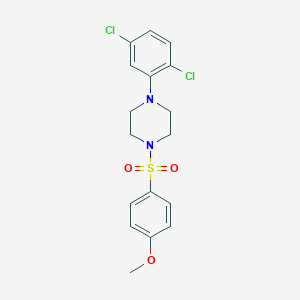
![1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B351869.png)
